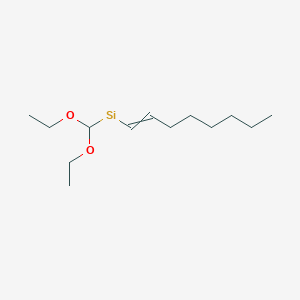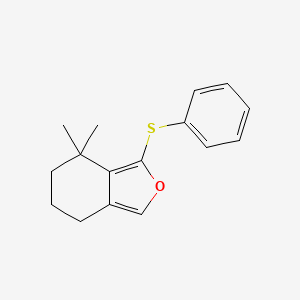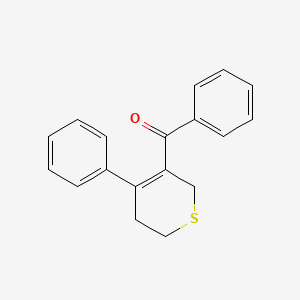
N~1~,N~1~-Dimethyl-N~2~-(4-methyl-6-phenylpyrimidin-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Dimethyl-N~2~-(4-methyl-6-phenylpyrimidin-2-yl)ethane-1,2-diamine is an organic compound with a complex structure that includes a pyrimidine ring substituted with a phenyl group and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dimethyl-N~2~-(4-methyl-6-phenylpyrimidin-2-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-6-phenylpyrimidine with N,N-dimethylethylenediamine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Dimethyl-N~2~-(4-methyl-6-phenylpyrimidin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce secondary amines .
Scientific Research Applications
N~1~,N~1~-Dimethyl-N~2~-(4-methyl-6-phenylpyrimidin-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1,N~1~-Dimethyl-N~2~-(4-methyl-6-phenylpyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler diamine with similar functional groups but lacking the pyrimidine ring.
N,N,N’,N’-Tetramethylethylenediamine: Another diamine with additional methyl groups on the nitrogen atoms.
Uniqueness
N~1~,N~1~-Dimethyl-N~2~-(4-methyl-6-phenylpyrimidin-2-yl)ethane-1,2-diamine is unique due to its pyrimidine ring structure, which imparts specific chemical properties and potential biological activities not found in simpler diamines .
Properties
CAS No. |
90185-73-2 |
|---|---|
Molecular Formula |
C15H20N4 |
Molecular Weight |
256.35 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C15H20N4/c1-12-11-14(13-7-5-4-6-8-13)18-15(17-12)16-9-10-19(2)3/h4-8,11H,9-10H2,1-3H3,(H,16,17,18) |
InChI Key |
QVVKZRWPALMKJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCN(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



-lambda~5~-phosphanethione](/img/structure/B14373572.png)
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)


![4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate](/img/structure/B14373587.png)

phosphane](/img/structure/B14373608.png)
![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)
![Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14373621.png)
![3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid](/img/structure/B14373624.png)
![1-[(2-Aminoethyl)amino]decan-2-OL](/img/structure/B14373633.png)

![N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B14373653.png)
